Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate
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Overview
Description
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the pyridine ring.
Tert-butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate: A closely related compound with a different position of the pyridine ring.
Uniqueness
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-4-pyridin-4-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-5-7-15-8-6-11/h5-8,10H,9H2,1-4H3,(H,16,18) |
InChI Key |
NOUZCRDVTVWFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=NC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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